3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions, and the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups. For example, the presence of multiple nitrogen atoms could result in hydrogen bonding, affecting the compound’s solubility and boiling/melting points .Scientific Research Applications
Antibacterial Activity
The triazole class, including 1,2,3-triazole and 1,2,4-triazole-containing hybrids, showcases broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds, such as 1,2,3-triazole-cephalosporin hybrid cefatrizine and 1,2,3-triazole-oxazolidinone hybrid radezolid, have been utilized in clinical practice to treat bacterial infections. The antibacterial mechanism involves inhibition of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein, highlighting the potential of triazole derivatives in addressing antibiotic resistance challenges (Li & Zhang, 2021).
Metabolic Pathways and Drug Design
Arylpiperazine derivatives undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation, leading to a variety of metabolites with diverse pharmacological actions. This metabolic pathway suggests a significant role in determining the pharmacokinetics and pharmacodynamics of arylpiperazine-based drugs, including potential implications for designing more effective and safer therapeutic agents (Caccia, 2007).
Dipeptidyl Peptidase IV Inhibitors
Triazolo[4,5-d]pyrimidine derivatives are explored for their potential as dipeptidyl peptidase IV inhibitors, offering a therapeutic approach for type 2 diabetes mellitus. The structural versatility of pyrimidine and triazine hybrids, as evidenced in compounds like DPP IV inhibitors, highlights the role of such derivatives in developing antidiabetic drugs with improved efficacy and selectivity (Mendieta, Tarragó, & Giralt, 2011).
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it shows activity as a kinase inhibitor, it could potentially be developed into a new anticancer drug .
properties
IUPAC Name |
3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7.ClH/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21;/h1-4,9,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABJPDWEOLCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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